molecular formula C9H17NO2 B2971605 Methyl 2-(dimethylamino)-2-methylpent-4-enoate CAS No. 80070-19-5

Methyl 2-(dimethylamino)-2-methylpent-4-enoate

Cat. No.: B2971605
CAS No.: 80070-19-5
M. Wt: 171.24
InChI Key: BHPSUZYIVYIEIG-UHFFFAOYSA-N
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Description

Methyl 2-(dimethylamino)-2-methylpent-4-enoate is a specialized organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . It is characterized by a pent-4-enoate backbone that is functionalized with both a methyl ester and a dimethylamino group, making it a versatile building block for researchers in synthetic organic chemistry and materials science . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules. Its structure, featuring both an amine and an ester group, suggests potential for use in the development of functional monomers, which can be copolymerized with other monomers like lactide to introduce amine functionalities into polymer backbones, as demonstrated in research on functionalized poly(lactic acid) . The compound's properties, such as its predicted collisional cross-section values for various adducts (e.g., [M+H]+ 172.13321 m/z), can aid in its identification and characterization using mass spectrometry techniques . Proper handling procedures should be followed, and the compound should be stored under recommended conditions to maintain stability.

Properties

IUPAC Name

methyl 2-(dimethylamino)-2-methylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-6-7-9(2,10(3)4)8(11)12-5/h6H,1,7H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPSUZYIVYIEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C(=O)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme reactions. Medicine: Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive ester group.

Mechanism of Action

The compound exerts its effects through its reactive ester and dimethylamino groups. These groups can interact with various molecular targets, leading to the formation of new chemical bonds and the activation of specific pathways. The exact mechanism depends on the context in which the compound is used, such as in catalysis or as a reagent in organic synthesis.

Comparison with Similar Compounds

Key Findings from Comparative Studies

Steric and Electronic Effects: The dimethylamino group in this compound enhances nucleophilicity at the α-carbon, facilitating cyclization reactions absent in non-aminated esters . Ethyl 4-(dimethylamino) benzoate outperforms aliphatic amines in resin systems due to reduced steric bulk and stronger electron donation .

Reactivity in Polymerization: Aliphatic dimethylamino esters (e.g., DMAEMA) require co-initiators like DPI for optimal reactivity, whereas aromatic amines (e.g., ethyl 4-(dimethylamino) benzoate) achieve high conversion rates independently .

Industrial Relevance: this compound’s niche lies in specialized organic synthesis, contrasting with DMAEMA’s large-scale use in water treatment polymers .

Biological Activity

Methyl 2-(dimethylamino)-2-methylpent-4-enoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9_{9}H15_{15}N\O2_{2}
  • Molecular Weight : Approximately 171.24 g/mol
  • Structure : The compound features a dimethylamino group attached to a methylpent-4-enoate structure, classifying it within the enolate ester family.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : It may modulate the activity of specific enzymes by binding to their active sites, thus inhibiting or activating their functions.
  • Cell Signaling Pathways : Preliminary studies suggest that it can influence cell signaling pathways, potentially impacting gene expression and cellular metabolism.
  • Antimicrobial and Anticancer Properties : Research indicates that compounds structurally related to this compound exhibit antimicrobial and anticancer activities, suggesting potential therapeutic applications.

Anticancer Activity

The compound is also being explored for its anticancer properties. Research has shown that derivatives with similar structures can inhibit cancer cell proliferation and induce apoptosis in specific cancer types . The exact mechanisms remain under investigation but may involve modulation of the spliceosome or other cellular pathways critical for tumor growth.

Case Studies and Experimental Results

  • In Vitro Studies :
    • In vitro assays have shown that this compound can inhibit certain cancer cell lines, although further studies are needed to quantify its effectiveness and elucidate the underlying mechanisms .
    • A study reported that related compounds could induce multipolarity in centrosome-amplified human cancer cells, leading to increased cell death through aberrant mitotic processes .
  • Biochemical Analysis :
    • The compound's interaction with various biochemical pathways has been noted, suggesting it may affect cellular functions such as metabolism and signaling cascades .

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
Methyl 2-methylpent-4-enoateSimple esterLacks the dimethylamino group; primarily used in synthesis.
Ethyl (E)-4-(dimethylamino)but-2-enoateDimethylamino derivativeSimilar functional group; differing alkyl chain length.
Methyl 3-(methylamino)but-2-enoateAmino derivativeContains an amino group instead of a dimethylamino group; different reactivity profile.
(E)-Methyl 4-chloro-3-methoxybut-2-enoateHalogenated esterContains a chlorine substituent; potentially different biological activity.

This table illustrates how this compound compares with related compounds in terms of structure and potential applications.

Q & A

Q. What experimental strategies can optimize the synthesis of Methyl 2-(dimethylamino)-2-methylpent-4-enoate to enhance yield and purity?

Answer: Synthesis optimization involves systematic adjustments to reaction parameters:

  • Catalyst Selection : Amine-based catalysts (e.g., DMAP) or transition-metal catalysts (e.g., Pd) may improve regioselectivity for the dimethylamino group .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) can stabilize intermediates, while non-polar solvents may reduce side reactions.
  • Temperature Control : Lower temperatures (0–25°C) minimize undesired isomerization of the pent-4-enoate moiety .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures can isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the dimethylamino group (δ ~2.2–2.5 ppm) and the pent-4-enoate double bond (δ ~5.2–5.8 ppm).
    • ¹³C NMR : Confirms carbonyl (δ ~165–170 ppm) and quaternary carbon environments .
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1640 cm⁻¹ (C=C) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS determines molecular ion ([M+H]⁺) and fragmentation patterns to confirm structural integrity .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Answer:

  • Experimental Design :
    • Incubate the compound in buffered solutions (pH 2–10) at 25–37°C.
    • Monitor degradation via HPLC/UV-Vis at 210–240 nm (ester absorption band) .
    • Quantify half-life (t₁/₂) using first-order kinetics.
  • Key Variables : Acidic conditions (pH < 4) typically accelerate ester hydrolysis, while alkaline conditions may destabilize the dimethylamino group .

Advanced Research Questions

Q. How does the stereochemistry of the pent-4-enoate group influence the compound’s reactivity in nucleophilic addition reactions?

Answer:

  • Stereoelectronic Effects : The (E)-isomer’s planar geometry facilitates conjugate addition to the α,β-unsaturated ester, while the (Z)-isomer may sterically hinder nucleophile access .
  • Methodology :
    • Synthesize stereoisomers via chiral catalysts (e.g., Evans’ oxazaborolidines).
    • Compare reaction rates with Grignard reagents or organocuprates using kinetic studies .

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets (e.g., enzymes)?

Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict binding sites on the dimethylamino group .
  • Molecular Dynamics (MD) : Simulate interactions with acetylcholinesterase or other targets using force fields (e.g., CHARMM) to assess stability of ligand-protein complexes .
  • Docking Studies : Use AutoDock Vina to predict binding affinities and validate with experimental IC₅₀ values .

Q. How can researchers resolve contradictions in reported toxicity data for structurally similar dimethylamino esters?

Answer:

  • Data Reconciliation :
    • Compare in vitro cytotoxicity assays (e.g., HepG2 cell viability) across studies, controlling for purity (HPLC ≥ 95%) and solvent effects (DMSO vs. aqueous) .
    • Validate in vivo results using standardized OECD guidelines (e.g., acute oral toxicity in rodents) .
  • Mechanistic Studies : Use metabolomics (LC-MS) to identify toxic metabolites (e.g., reactive aldehydes from ester hydrolysis) .

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